
2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl octadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl octadecanoate is a complex organic compound known for its unique structural properties. This compound is characterized by its branched-chain structure, which contributes to its distinct chemical behavior and applications. It is often used in various industrial and scientific research applications due to its stability and reactivity under specific conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl octadecanoate typically involves the esterification of 2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctanol with octadecanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-180°C for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound.
化学反应分析
Types of Reactions
2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl octadecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various alcohols, carboxylic acids, and substituted esters, depending on the specific reagents and conditions used.
科学研究应用
2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl octadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use as a drug delivery agent or in the formulation of pharmaceuticals.
Industry: It is used in the production of specialty chemicals, lubricants, and as an additive in various industrial processes.
作用机制
The mechanism of action of 2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl octadecanoate involves its interaction with specific molecular targets. The ester group in the compound can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The branched structure of the compound also allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.
相似化合物的比较
Similar Compounds
- 2-(4,4-Dimethylpentan-2-yl)-5,7,7-trimethyloctanoic acid
- 2-(4,4-Dimethylpentan-2-yl)-5,7,7-trimethyl-octan-1-ol
Uniqueness
Compared to similar compounds, 2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl octadecanoate is unique due to its ester functional group, which imparts distinct chemical properties and reactivity. Its branched structure also contributes to its stability and makes it suitable for specific industrial and research applications.
属性
CAS 编号 |
114311-98-7 |
|---|---|
分子式 |
C36H72O2 |
分子量 |
537.0 g/mol |
IUPAC 名称 |
[2-(4,4-dimethylpentan-2-yl)-5,7,7-trimethyloctyl] octadecanoate |
InChI |
InChI=1S/C36H72O2/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-34(37)38-30-33(32(3)29-36(7,8)9)27-26-31(2)28-35(4,5)6/h31-33H,10-30H2,1-9H3 |
InChI 键 |
YESWTXMGBDKPKI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CCC(C)CC(C)(C)C)C(C)CC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-Propyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14297348.png)
![3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium bromide](/img/structure/B14297350.png)

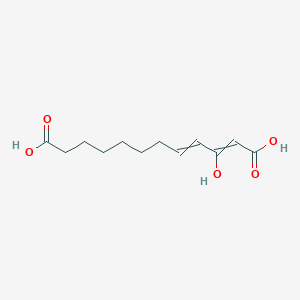
![3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile](/img/structure/B14297355.png)

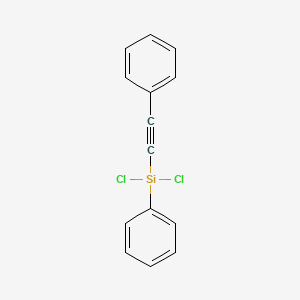
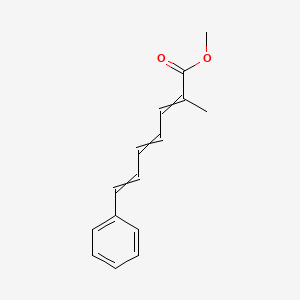
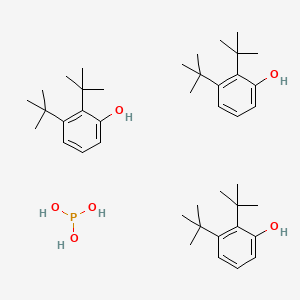
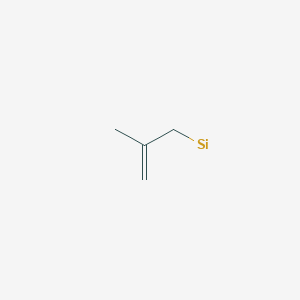

![4-(2-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14297414.png)
